molecular formula C10H9Br2N3O2 B11777728 5-((2,4-Dibromo-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine

5-((2,4-Dibromo-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine

Katalognummer: B11777728
Molekulargewicht: 363.01 g/mol
InChI-Schlüssel: LADNYWVDMWYSOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((2,4-Dibromo-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. The presence of the dibromo and methyl groups on the phenoxy moiety adds to its chemical reactivity and potential utility in different scientific domains.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,4-Dibromo-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps. One common method starts with the preparation of 2,4-dibromo-6-methylphenol, which is then reacted with appropriate reagents to introduce the oxadiazole ring. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-((2,4-Dibromo-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dibromo groups make the compound susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

5-((2,4-Dibromo-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 5-((2,4-Dibromo-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the oxadiazole ring and the dibromo groups enhances its binding affinity and specificity towards these targets. The exact pathways involved may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-Dibromo-6-methylphenyl glycidyl ether
  • 2,4-Dibromo-6-methylphenoxyacetohydrazide
  • 2,4-Dibromo-6-methylphenoxyacetamide

Uniqueness

5-((2,4-Dibromo-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine stands out due to the presence of the 1,3,4-oxadiazole ring, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C10H9Br2N3O2

Molekulargewicht

363.01 g/mol

IUPAC-Name

5-[(2,4-dibromo-6-methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C10H9Br2N3O2/c1-5-2-6(11)3-7(12)9(5)16-4-8-14-15-10(13)17-8/h2-3H,4H2,1H3,(H2,13,15)

InChI-Schlüssel

LADNYWVDMWYSOA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1OCC2=NN=C(O2)N)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.